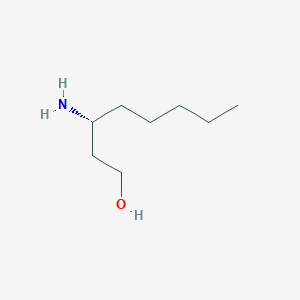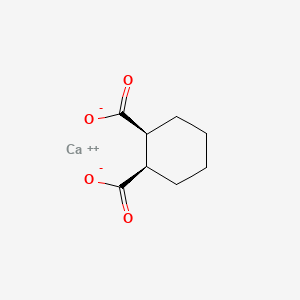
Benzoic acid, (1S)-1-methylpropyl ester
Übersicht
Beschreibung
Benzoic acid, (1S)-1-methylpropyl ester: is an organic compound with the molecular formula C10H12O2. It is also known as isopropyl benzoate. This ester is derived from benzoic acid and isopropanol. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for preparing benzoic acid, (1S)-1-methylpropyl ester is through esterification. This involves the reaction of benzoic acid with isopropanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The general reaction is as follows:
Benzoic acid+IsopropanolH2SO4Benzoic acid, (1S)-1-methylpropyl ester+Water
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. This allows for the efficient production of this compound in large quantities. The use of a continuous flow reactor also helps in maintaining consistent reaction conditions and improving the overall yield of the ester.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzoic acid, (1S)-1-methylpropyl ester can undergo oxidation reactions, although these are less common for esters compared to other functional groups.
Reduction: The ester can be reduced to the corresponding alcohol and benzoic acid using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed back to benzoic acid and isopropanol in the presence of a strong acid or base. This reaction is commonly used to break down esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for acidic or basic hydrolysis, respectively.
Major Products:
Oxidation: Typically, oxidation of esters leads to the formation of carboxylic acids.
Reduction: Reduction of the ester yields benzoic acid and isopropanol.
Hydrolysis: Hydrolysis results in the formation of benzoic acid and isopropanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzoic acid, (1S)-1-methylpropyl ester is used as an intermediate in organic synthesis. It serves as a starting material for the synthesis of various other compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, esters like this compound are used to study enzyme-catalyzed hydrolysis reactions. They are also used in the development of ester-based prodrugs, which are designed to improve the bioavailability of active pharmaceutical ingredients.
Medicine: The ester is used in the formulation of certain medications, particularly those that require a pleasant fragrance or flavor to improve patient compliance. It is also investigated for its potential use in drug delivery systems.
Industry: In the fragrance and flavor industry, this compound is used as a fragrance ingredient in perfumes and as a flavoring agent in food products
Wirkmechanismus
The mechanism of action of benzoic acid, (1S)-1-methylpropyl ester primarily involves its hydrolysis to benzoic acid and isopropanol. In biological systems, esterases catalyze this hydrolysis reaction. The benzoic acid produced can then participate in various metabolic pathways, including conjugation with glycine to form hippuric acid, which is excreted in the urine.
Vergleich Mit ähnlichen Verbindungen
Methyl benzoate: An ester of benzoic acid and methanol, commonly used in fragrances and as a solvent.
Ethyl benzoate: An ester of benzoic acid and ethanol, also used in the fragrance industry.
Propyl benzoate: An ester of benzoic acid and propanol, used in similar applications as benzoic acid, (1S)-1-methylpropyl ester.
Uniqueness: this compound is unique due to its specific ester linkage with isopropanol, which imparts distinct physical and chemical properties compared to other benzoic acid esters. Its specific fragrance profile and reactivity make it a valuable compound in various industrial and research applications.
Eigenschaften
IUPAC Name |
[(2S)-butan-2-yl] benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-9(2)13-11(12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLWNAOQPPLHSW-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)OC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309399 | |
| Record name | (1S)-1-Methylpropyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4909-81-3 | |
| Record name | (1S)-1-Methylpropyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4909-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1-Methylpropyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3268575.png)




![6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B3268616.png)






